![molecular formula C17H20N2O2 B5770216 2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)
2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone
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Overview
Description
2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone is a chemical compound that is commonly known as DMMP. It is a white crystalline powder that is widely used in scientific research applications. DMMP has been found to have significant biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of DMMP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMMP has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. DMMP has also been found to inhibit the growth of bacterial and fungal cells, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMMP is its potent antitumor activity. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, DMMP also has some limitations. It is relatively expensive to synthesize, and it can be difficult to obtain in large quantities. Additionally, DMMP has not yet been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
Future Directions
There are a number of future directions that could be pursued in the study of DMMP. One area of interest is the development of new cancer treatments based on DMMP. Researchers could explore ways to modify the structure of DMMP to enhance its potency and selectivity against cancer cells. Another area of interest is the development of new antibiotics based on DMMP. Researchers could investigate ways to modify the structure of DMMP to enhance its activity against bacterial and fungal cells. Finally, researchers could explore the potential use of DMMP as a tool for studying the cell cycle and apoptosis in cancer cells.
Synthesis Methods
DMMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-acetyl-6-methylpyridine with 4-morpholinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
DMMP has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DMMP has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
2,6-dimethyl-1-(2-morpholin-4-ylphenyl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-15(20)12-14(2)19(13)17-6-4-3-5-16(17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGCRTDMBVWGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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